N-Benzoylfuran-2-carboxamide
Description
Properties
CAS No. |
89549-39-3 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
N-benzoylfuran-2-carboxamide |
InChI |
InChI=1S/C12H9NO3/c14-11(9-5-2-1-3-6-9)13-12(15)10-7-4-8-16-10/h1-8H,(H,13,14,15) |
InChI Key |
ZESGTVAHZCIMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Scope and Limitations
This method’s modularity permits the introduction of varied aryl groups (e.g., electron-deficient pyridines, electron-rich methoxyphenyls) and amide substituents (e.g., alkyl, benzyl). However, sterically hindered amines (e.g., tert-butylamine) exhibit reduced reactivity, necessitating extended reaction times (48–72 hours) or elevated temperatures (50°C). Despite these constraints, the protocol’s compatibility with sensitive functional groups (e.g., nitriles, esters) renders it indispensable for constructing complex benzofuran libraries.
Nucleophilic Acyl Substitution Using N-Acylglutarimides
Glutarimide-Mediated Acylation
An alternative route employs N-acylglutarimides as electrophilic acyl transfer agents. In a representative procedure, N-benzoylfuran-2-carboxamide (3am) is synthesized by reacting lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 2.0 equiv) with N-acylglutarimide (1.0 equiv) in tetrahydrofuran at 120°C for 12 hours. The strong base deprotonates the glutarimide, generating a resonance-stabilized acyl anion that attacks the furan-2-carboxamide carbonyl. Subsequent elimination of the glutarimide leaving group furnishes the desired product in moderate yields (50–60%, estimated from analogous reactions).
Optimization and Challenges
While this method circumvents the need for transition-metal catalysts, its reliance on high temperatures (120°C) and stoichiometric strong bases limits functional group tolerance. Substrates bearing acid-sensitive groups (e.g., tert-butyldimethylsilyl ethers) undergo partial decomposition under these conditions. Nevertheless, the protocol’s simplicity and scalability make it viable for large-scale syntheses of non-polar derivatives.
Direct Amidation of Esters with Ammonia
Industrial-Scale Amidation
Patents disclose a robust amidation strategy for synthesizing benzofuran-2-carboxamides, exemplified by the antidepressant vilazodone. Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate is treated with ammonia gas (3–5 kg/cm² pressure) in methanol at 25–35°C for 2–10 hours, achieving near-quantitative conversion to the corresponding carboxamide. The reaction proceeds via nucleophilic attack of ammonia on the ester carbonyl, followed by methanol-mediated elimination of ethanol.
Process Advantages
This method’s operational simplicity—avoiding protective groups and harsh conditions—renders it ideal for industrial applications. The use of ammonia gas under pressure enhances reaction kinetics, reducing processing times compared to traditional aqueous ammonia methods. Furthermore, the product precipitates directly from the reaction mixture upon cooling, simplifying purification.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Transamidation | Pd(OAc)₂, Boc₂O, amines, 25–50°C | 70–90% | Moderate | High (esters, nitriles) |
| Nucleophilic Substitution | LiN(SiMe₃)₂, THF, 120°C | 50–60% | High | Low (acid-sensitive groups) |
| Direct Amidation | NH₃ gas, MeOH, 25–35°C | 85–95% | Industrial | Moderate (halides, ethers) |
Mechanistic Considerations
- Transamidation : Proceeds via a tetrahedral intermediate stabilized by the Boc group, favoring amine nucleophilicity.
- Nucleophilic Substitution : Relies on glutarimide’s leaving group ability, driven by anion stabilization.
- Direct Amidation : Methanol acts as a proton shuttle, facilitating ethanol elimination.
Chemical Reactions Analysis
Types of Reactions: N-Benzoylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Benzoylfuran-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzoylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table highlights key structural differences between N-Benzoylfuran-2-carboxamide and related benzofuran carboxamide derivatives:
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The benzoyl group in this compound increases lipophilicity compared to the carboxylic acid precursor (benzofuran-2-carboxylic acid), likely enhancing cellular uptake .
- Halogenated analogs (e.g., GSK8175 with bromophenyl and fluorophenyl groups) exhibit even higher lipophilicity, which correlates with improved blood-brain barrier penetration in preclinical models .
Metabolic Stability: The 3,6-dimethyl and chlorobenzyl substituents in the N-(2-chlorobenzyl)-analog may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .
Synthetic Complexity :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-Benzoylfuran-2-carboxamide and its derivatives?
- Methodological Answer :
- Transamidation : A one-pot, two-step transamidation procedure is commonly used. Intermediate products from C–H arylation are reacted with acyl chlorides (e.g., benzimidoyl chloride) under reflux conditions in acetonitrile. Triethylamine is added to neutralize HCl byproducts, followed by purification via silica gel chromatography using chloroform or acetone as eluents .
- Furan Functionalization : 5-Methylfuran-2-carbonyl chloride can be coupled with aminobenzophenone derivatives under DMAP catalysis in DMF at 60°C to yield substituted This compound analogs .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure completion. Optimize solvent polarity for efficient purification.
Q. How can researchers characterize This compound and confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–170 ppm). For example, benzofuran-2-carboxamide derivatives show distinct signals at δ 167.2 ppm (C=O) and δ 155.0 ppm (benzofuran C-O) .
- FT-IR Analysis : Identify key functional groups:
- C=O stretch (amide I) at 1645–1670 cm.
- N-H bend (amide II) at 1530–1580 cm.
- Aromatic C-H stretches at 3000–3100 cm .
- Mass Spectrometry : Confirm molecular weight (e.g., 296.28 g/mol for analogs) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in This compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test DMAP, DABCO, or Pd-based catalysts to enhance coupling efficiency. For example, DMAP in DMF at 60°C improves yields by 15–20% compared to uncatalyzed reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates. Switching from benzene to acetone during chromatography reduces byproduct retention .
- Temperature Control : Maintain 50–60°C during transamidation to minimize side reactions (e.g., over-oxidation of the benzofuran ring) .
Q. What mechanisms underlie the reported biological activity of This compound derivatives?
- Methodological Answer :
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -F, -Cl) disrupt bacterial membrane integrity. Test via MIC assays against E. coli and S. aureus .
- Anticancer Potential : Hydroxyphenyl-substituted analogs induce apoptosis via caspase-3 activation. Validate using flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 cleavage .
- Structure-Activity Relationships (SAR) : Compare EC values of 3-hydroxyphenyl vs. 4-fluorophenoxy analogs to identify critical substituent positions .
Q. How should researchers address contradictions in spectroscopic data or bioactivity results?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., unreacted starting materials) may skew bioassay results .
- Crystallography : Resolve ambiguous NMR signals via X-ray crystallography. For example, benzofuran-2-carboxamide derivatives crystallize in monoclinic systems (space group P2/c) with defined hydrogen-bonding networks .
- Replicate Assays : Perform dose-response curves in triplicate to rule out experimental variability. Use positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .
Q. What strategies enable functionalization of This compound for targeted drug delivery?
- Methodological Answer :
- Thiourea Derivatives : Introduce thiourea moieties via reaction with benzyl isothiocyanate. FT-IR (C=S stretch at 1244–1267 cm) and -NMR (δ 12.14 ppm, NH-C=O) confirm successful conjugation .
- PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyphenyl group to enhance solubility. Monitor molecular weight shifts via GPC .
- Prodrug Design : Synthesize pH-sensitive esters (e.g., acetylated hydroxyl groups) that hydrolyze in tumor microenvironments. Validate release kinetics using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
